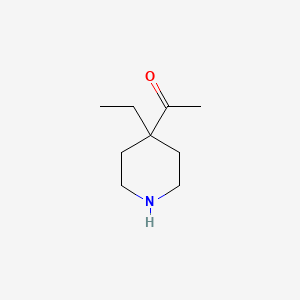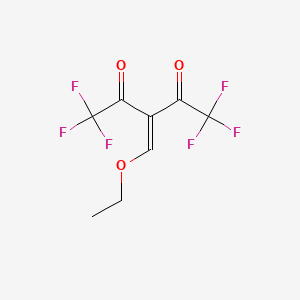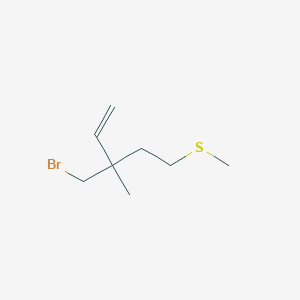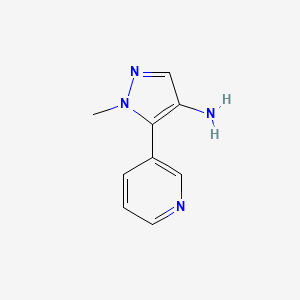![molecular formula C13H15N3O2 B13200240 3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine](/img/structure/B13200240.png)
3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine is a heterocyclic compound that features a pyridine ring substituted with an oxadiazole and an oxane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The oxane group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form oxadiazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated pyridine derivatives.
科学的研究の応用
3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides, enhancing the compound’s stability and binding affinity to biological targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties.
Pyridine derivatives: Compounds with a pyridine ring that may have different substituents.
Uniqueness
3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine is unique due to the presence of both an oxadiazole and an oxane group, which can impart distinct chemical and biological properties.
特性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
3-(oxan-4-yl)-5-(pyridin-3-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H15N3O2/c1-2-10(9-14-5-1)8-12-15-13(16-18-12)11-3-6-17-7-4-11/h1-2,5,9,11H,3-4,6-8H2 |
InChIキー |
FPEMXAFAJTYMMZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C2=NOC(=N2)CC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine]](/img/structure/B13200158.png)
![Spiro[4.4]nonane-1-sulfonamide](/img/structure/B13200160.png)

![4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride](/img/structure/B13200166.png)
![{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13200172.png)
![3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol](/img/structure/B13200179.png)



![1-{[4-(Trifluoromethyl)pyridin-2-yl]imino}-1lambda6-thiolan-1-one](/img/structure/B13200212.png)


![4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13200232.png)
![2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13200238.png)
